Enhanced Lipophilicity (LogP/LogD) versus Non-Chlorinated Benzyloxy Analog
The para-chloro substitution on the benzyl ring of 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole provides a measurable boost in lipophilicity compared to its non-chlorinated analog 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole. This is critical for membrane permeability and target engagement.
| Evidence Dimension | Predicted ACD/LogP and ACD/LogD (pH 7.4) |
|---|---|
| Target Compound Data | LogP = 4.93; LogD (pH 7.4) = 4.82 |
| Comparator Or Baseline | 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole (CAS 937650-48-1): LogP = 4.33; LogD (pH 7.4) = 4.43 |
| Quantified Difference | ΔLogP = +0.60; ΔLogD = +0.39 |
| Conditions | Predicted via ACD/Labs Percepta Platform v14.00, based on chemical structure. |
Why This Matters
The higher LogP and LogD indicate superior membrane permeability and potential for CNS penetration or intracellular target access, guiding selection for cell-based phenotypic screening over the less lipophilic benzyloxy analog.
